
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with Vilsmeier reagents, such as DMF and POCl3, to form the desired aldehyde.
Oxidation of Alcohols: The corresponding alcohol can be oxidized using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to yield the aldehyde.
Miscellaneous Methods: Other methods include the use of Grignard intermediates, bromine-lithium exchange, or direct ortho-lithiation followed by treatment with DMF.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield .
化学反应分析
Types of Reactions
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2H3)methyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives
科学研究应用
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds:
1-Methyl-1H-pyrazole-4-carboxaldehyde: Similar in structure but lacks the deuterium substitution.
3-Methyl-1H-pyrazole-4-carbaldehyde: Differing in the position of the methyl group.
1-Ethyl-3-methylpyrazole-4-carbaldehyde: Contains an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterium substitution, which can influence its chemical reactivity and stability, making it valuable in specific research applications .
属性
分子式 |
C5H6N2O |
|---|---|
分子量 |
113.13 g/mol |
IUPAC 名称 |
1-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3/i1D3 |
InChI 键 |
MYFZXSOYJVWTBL-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)C=O |
规范 SMILES |
CN1C=C(C=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
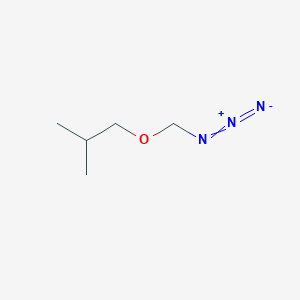
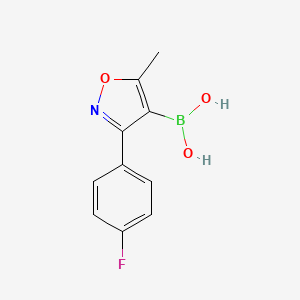
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
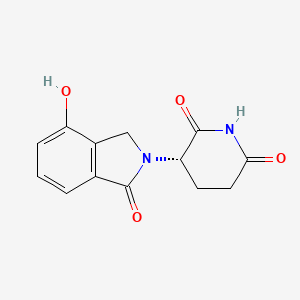
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)

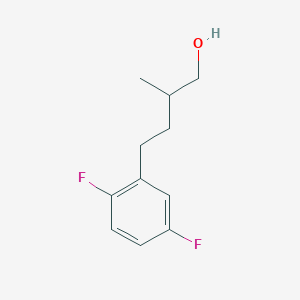
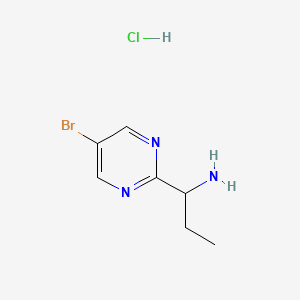
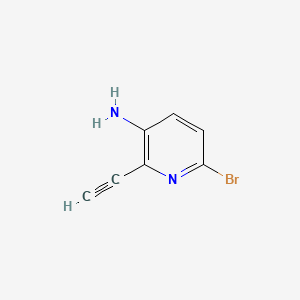

![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
